

Isomitraphylline: A Technical Guide to its Chemical Structure and Biological Activity

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Compound of Interest

Compound Name: *Isomitraphylline*

Cat. No.: *B1672261*

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Introduction

Isomitraphylline is a pentacyclic oxindole alkaloid naturally found in plants of the *Uncaria* and *Mitragyna* genera, most notably *Uncaria tomentosa* (Cat's Claw).^{[1][2]} It is a stereoisomer of mitraphylline and has garnered significant interest within the scientific community for its diverse biological activities, including potent anti-cancer and neuroprotective properties.^{[2][3]} This technical guide provides an in-depth overview of the chemical structure of **Isomitraphylline**, experimental protocols for its study, and its role in relevant signaling pathways.

Chemical Structure and Physicochemical Properties

Isomitraphylline is a complex heterocyclic compound with the chemical formula $C_{21}H_{24}N_2O_4$.^[4] Its structure is characterized by a spiro-oxindole core fused to a pentacyclic ring system. The stereochemistry of **Isomitraphylline** is crucial to its distinct biological activity.

Table 1: Chemical Identifiers for Isomitraphylline

Identifier	Value
IUPAC Name	methyl (1S,4aS,5aS,6S,10aR)-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate[5]
CAS Number	4963-01-3[5]
Canonical SMILES	<chem>CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O</chem> [5]
Isomeric SMILES	<chem>C[C@H]1[C@H]2CN3CC[C@@]4([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O</chem> [5]
InChI Key	JMIAZDVHNCCPDM-NWQITLLVSA-N[4]

Table 2: Physicochemical Data for Isomitraphylline

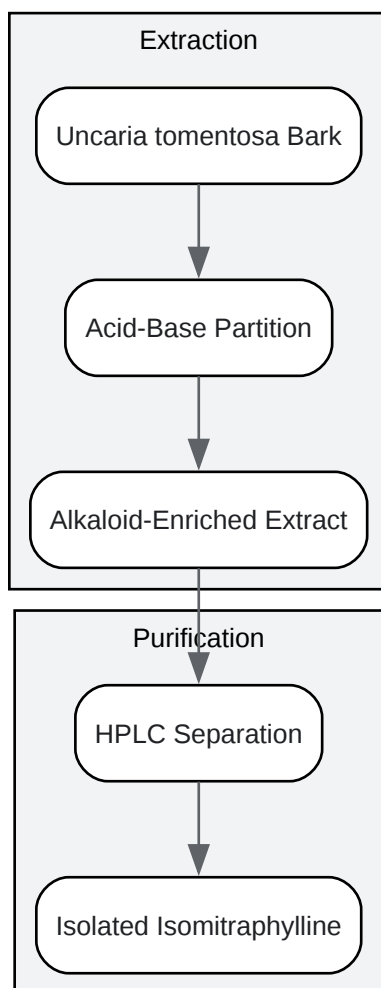
Property	Value
Molecular Formula	C ₂₁ H ₂₄ N ₂ O ₄ [4]
Molecular Weight	368.43 g/mol [4]
Exact Mass	368.1736[4]
Density	1.335 g/cm ³
Boiling Point	555.185°C at 760 mmHg
Solubility	Soluble in DMSO[4]
Appearance	Amorphous solid

Experimental Protocols

Isolation and Purification of Isomitraphylline from *Uncaria tomentosa*

The following is a generalized protocol for the isolation of oxindole alkaloids like **Isomitraphylline**, adapted from methodologies for its stereoisomer, mitraphylline.[1]

- Extraction: An alkaloid-enriched extract is obtained from the bark of *Uncaria tomentosa* through an acid-base partition.[1]
- Precipitation: **Isomitraphylline**, along with other alkaloids, can be selectively precipitated from the enriched extract.
- Chromatographic Separation: Further purification is achieved using high-performance liquid chromatography (HPLC) to separate **Isomitraphylline** from its stereoisomers and other related alkaloids.[6]



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Figure 1. Workflow for **Isomitraphylline** Isolation.

Structural Elucidation

The chemical structure of isolated **Isomitraphylline** is confirmed through a combination of spectroscopic techniques.

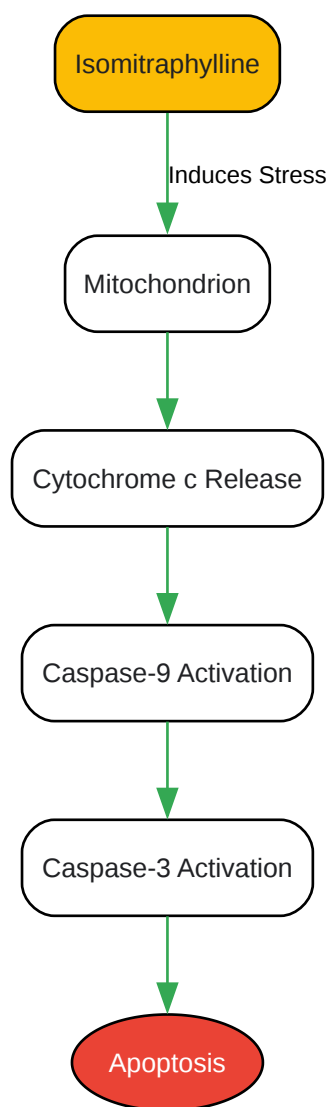
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to determine the carbon-hydrogen framework of the molecule.^[1] 2D NMR techniques, such as COSY and HMBC, help to establish the connectivity between atoms.
- Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact mass and molecular formula of the compound.^[1] Tandem MS (MS/MS) experiments are used to analyze the fragmentation pattern, which aids in structural confirmation.^[3]

Biological Activity and Signaling Pathways

Isomitraphylline exhibits significant biological activity, primarily as an anti-cancer and neuroprotective agent.

Anti-Cancer Activity: Induction of Apoptosis

Isomitraphylline has been shown to inhibit the proliferation of various cancer cell lines, including human leukemia cells.^[7] This anti-proliferative effect is, at least in part, due to the induction of apoptosis (programmed cell death). The intrinsic, or mitochondrial, pathway of apoptosis is a key target.



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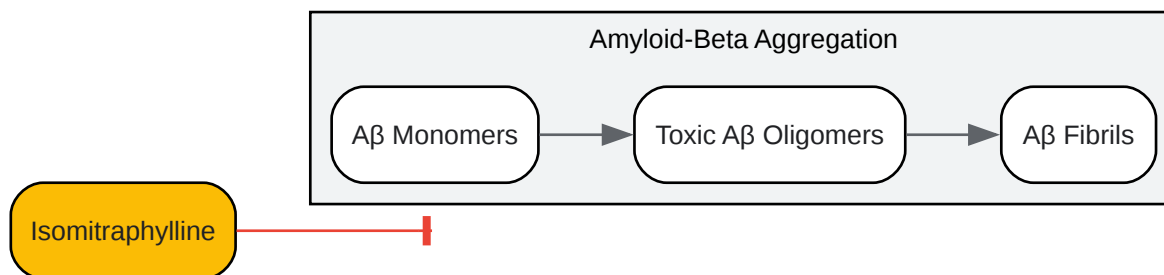
Figure 2. Intrinsic Apoptosis Pathway Induced by **Isomitraphylline**.

Neuroprotective Effects: Inhibition of Amyloid-Beta Aggregation

In the context of Alzheimer's disease, **Isomitraphylline** has demonstrated the ability to inhibit the aggregation of amyloid-beta (A β) peptides.[4] The accumulation of A β aggregates is a pathological hallmark of Alzheimer's.

A Thioflavin-T assay, a common method to assess A β aggregation, showed that **Isomitraphylline** at a concentration of 50 μ M inhibited A β aggregation by 60.321% \pm 2.61.[4] It

also exhibits neuroprotective effects against A β -induced cytotoxicity in SH-SY5Y neuroblastoma cells.[4]



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Figure 3. Inhibition of Amyloid-Beta Aggregation by **Isomitrephylline**.

Conclusion

Isomitrephylline is a structurally complex natural product with significant therapeutic potential. Its well-defined chemical structure, including its specific stereochemistry, is responsible for its potent biological activities. The ability of **Isomitrephylline** to induce apoptosis in cancer cells and inhibit amyloid-beta aggregation highlights its promise as a lead compound in the development of novel therapeutics for oncology and neurodegenerative diseases. Further research into its mechanism of action and preclinical development is warranted.

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